
1-(7-Methoxyquinolin-8-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxyquinolin-8-yl)ethan-1-ol is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a methoxy group attached to the quinoline ring, which is further connected to an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(7-Methoxyquinolin-8-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxyquinoline with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(7-Methoxyquinolin-8-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Methoxyquinolin-8-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(7-Methoxyquinolin-8-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(7-Methoxyquinolin-8-yl)ethan-1-ol can be compared with other similar compounds, such as 1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol . Both compounds share a similar structure, with a methoxy group attached to a quinoline or isoquinoline ring. the position of the methoxy group and the specific ring structure can influence their chemical properties and biological activities.
Similar compounds include:
- 1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(7-methoxyquinolin-8-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)11-10(15-2)6-5-9-4-3-7-13-12(9)11/h3-8,14H,1-2H3 |
InChI Key |
QBNCTZZPCANVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC2=C1N=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



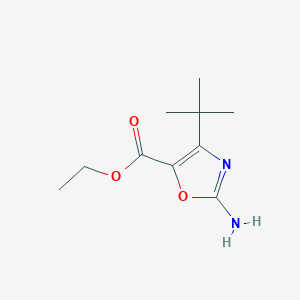
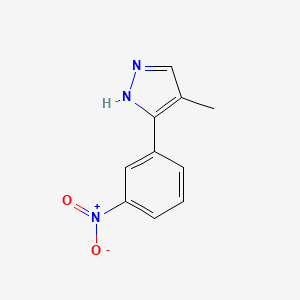

![2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13231013.png)


![6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231032.png)
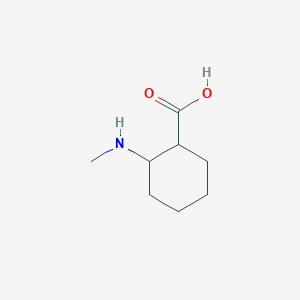
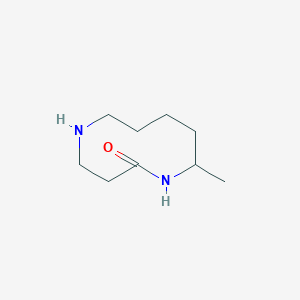

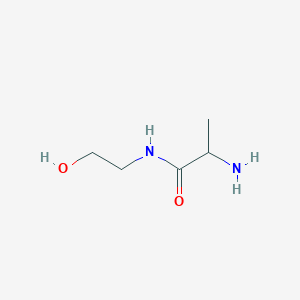

![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
